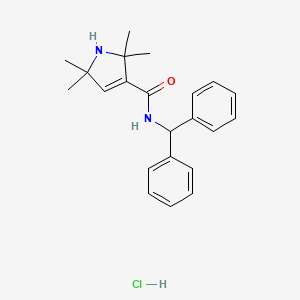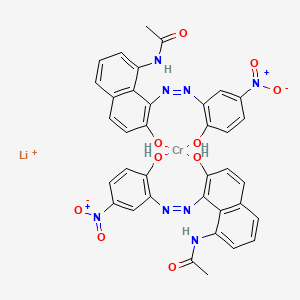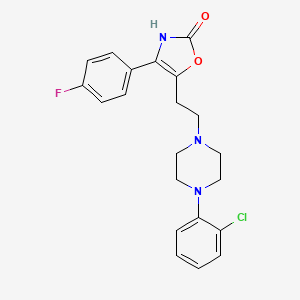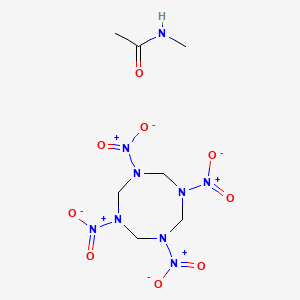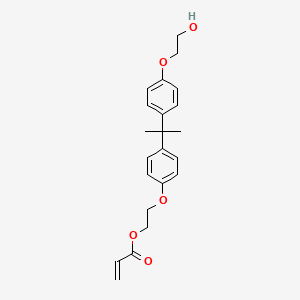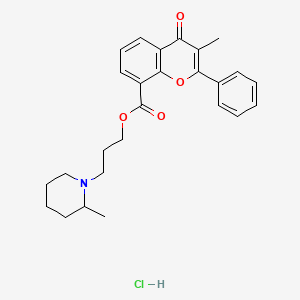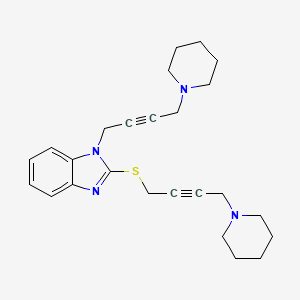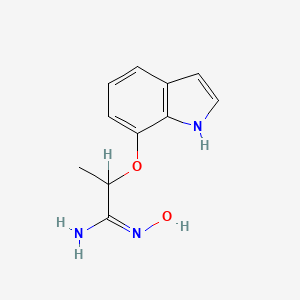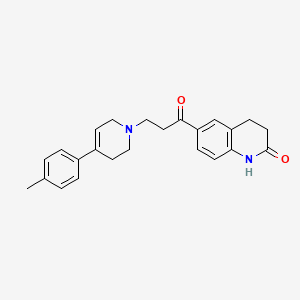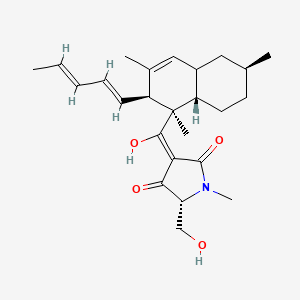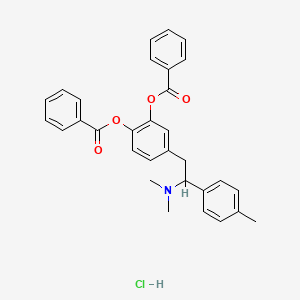
N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the core phenyl and tolyl structures, followed by the introduction of the dimethylamine group and the dibenzoyloxy substituents. Common reagents used in these reactions include benzoyl chloride, dimethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in controlled environments. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the dimethylamine group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbonyl groups in the dibenzoyloxy substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, acids, or bases depending on the type of substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential bioactivity.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialized chemicals or materials.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to its chemical structure, allowing it to bind or modify these targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrochloride
- N,N-Dimethyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride
Uniqueness
N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride is unique due to its specific dibenzoyloxy substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
87213-07-8 |
|---|---|
Formule moléculaire |
C31H30ClNO4 |
Poids moléculaire |
516.0 g/mol |
Nom IUPAC |
[2-benzoyloxy-4-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]phenyl] benzoate;hydrochloride |
InChI |
InChI=1S/C31H29NO4.ClH/c1-22-14-17-24(18-15-22)27(32(2)3)20-23-16-19-28(35-30(33)25-10-6-4-7-11-25)29(21-23)36-31(34)26-12-8-5-9-13-26;/h4-19,21,27H,20H2,1-3H3;1H |
Clé InChI |
BQCZMOBDTBTGIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



